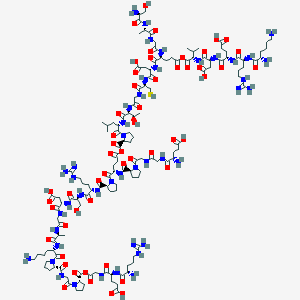
Pro-opiomelanocortin human joining peptide(77-109)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pro-opiomelanocortin (POMC) is a precursor protein that is processed into various neuropeptides, including adrenocorticotropic hormone (ACTH), beta-endorphin, and alpha-melanocyte-stimulating hormone (α-MSH). POMC-derived peptides have been implicated in a wide range of physiological processes, including stress response, pain perception, and energy homeostasis. One of the POMC-derived peptides, joining peptide (JP) 77-109, has been the subject of extensive research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of JP 77-109 is not fully understood, but it is thought to act through interactions with specific receptors in the body. One potential receptor is the melanocortin-4 receptor (MC4R), which is involved in the regulation of energy homeostasis and has been implicated in the pathogenesis of obesity. Studies have shown that JP 77-109 can activate MC4R, suggesting that it may have potential as an anti-obesity agent.
Efectos Bioquímicos Y Fisiológicos
JP 77-109 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the immune system and the central nervous system, JP 77-109 has been shown to modulate the activity of the cardiovascular system. Studies have shown that JP 77-109 can reduce blood pressure in animal models, suggesting that it may have potential as an anti-hypertensive agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using JP 77-109 in lab experiments is that it is relatively easy to synthesize and purify. Additionally, JP 77-109 has been extensively studied in animal models, allowing for a better understanding of its potential therapeutic applications. However, one limitation of using JP 77-109 is that its exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on its effects.
Direcciones Futuras
There are many potential future directions for research on JP 77-109. One area of interest is its potential as an anti-obesity agent, given its ability to activate the MC4R receptor. Additionally, further research is needed to understand the mechanisms underlying JP 77-109's effects on the immune system and the central nervous system. Finally, there may be potential for JP 77-109 to be used in combination with other therapeutic agents to enhance its effects.
Métodos De Síntesis
JP 77-109 is a 33-amino acid peptide that is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain, with each amino acid protected by a specific chemical group. After the peptide has been synthesized, the chemical groups are removed to yield the final product. The purity and identity of the peptide can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
Aplicaciones Científicas De Investigación
JP 77-109 has been studied for its potential therapeutic applications in a variety of contexts. One area of research has focused on its role in modulating the immune response. Studies have shown that JP 77-109 can inhibit the production of pro-inflammatory cytokines and promote the activity of anti-inflammatory cytokines, suggesting that it may have therapeutic potential in inflammatory diseases.
Another area of research has focused on JP 77-109's effects on the central nervous system. Studies have shown that JP 77-109 can reduce anxiety-like behavior in animal models, suggesting that it may have potential as an anxiolytic agent. Additionally, JP 77-109 has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in the stress response. This suggests that JP 77-109 may have potential as a stress-reducing agent.
Propiedades
Número CAS |
124222-22-6 |
|---|---|
Nombre del producto |
Pro-opiomelanocortin human joining peptide(77-109) |
Fórmula molecular |
C136H220N44O53S |
Peso molecular |
3351.5 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[2-[[2-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[2-[(2S)-2-[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]oxycarbonylpyrrolidin-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]oxy-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]oxy-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C136H220N44O53S/c1-64(2)50-83(171-127(224)107(68(7)183)174-94(187)57-156-116(213)85(63-234)173-121(218)81(52-101(198)199)169-119(216)76(161-93(186)56-153-108(205)66(5)160-113(210)72(142)61-181)33-38-104(203)232-133(230)106(65(3)4)175-122(219)82(53-102(200)201)170-120(217)77(32-37-99(194)195)164-117(214)73(23-13-43-150-135(145)146)162-111(208)69(139)20-8-10-40-137)130(227)180-49-19-29-90(180)132(229)231-103(202)39-34-79(167-125(222)87-26-15-45-176(87)95(188)58-152-91(184)54-154-110(207)71(141)30-35-97(190)191)129(226)179-48-17-27-88(179)126(223)165-74(24-14-44-151-136(147)148)118(215)172-84(62-182)123(220)168-80(51-100(196)197)115(212)155-55-92(185)159-67(6)109(206)166-78(22-9-11-41-138)128(225)178-47-16-25-86(178)124(221)157-59-96(189)177-46-18-28-89(177)131(228)233-105(204)60-158-114(211)75(31-36-98(192)193)163-112(209)70(140)21-12-42-149-134(143)144/h64-90,106-107,181-183,234H,8-63,137-142H2,1-7H3,(H,152,184)(H,153,205)(H,154,207)(H,155,212)(H,156,213)(H,157,221)(H,158,211)(H,159,185)(H,160,210)(H,161,186)(H,162,208)(H,163,209)(H,164,214)(H,165,223)(H,166,206)(H,167,222)(H,168,220)(H,169,216)(H,170,217)(H,171,224)(H,172,215)(H,173,218)(H,174,187)(H,175,219)(H,190,191)(H,192,193)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H4,143,144,149)(H4,145,146,150)(H4,147,148,151)/t66-,67-,68+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,106-,107-/m0/s1 |
Clave InChI |
QJHSFSPGPMOQOJ-ZVDLUEIOSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)OC(=O)CC[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)OC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)O)N)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)N)O |
SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)OC(=O)CCC(C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)OC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)N)NC(=O)C5CCCN5C(=O)CNC(=O)CNC(=O)C(CCC(=O)O)N)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)OC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N)NC(=O)CNC(=O)C(C)NC(=O)C(CO)N |
SMILES canónico |
CC(C)CC(C(=O)N1CCCC1C(=O)OC(=O)CCC(C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)OC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)N)NC(=O)C5CCCN5C(=O)CNC(=O)CNC(=O)C(CCC(=O)O)N)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)OC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N)NC(=O)CNC(=O)C(C)NC(=O)C(CO)N |
Otros números CAS |
124222-22-6 |
Sinónimos |
HJP (77-109) POMC(77-109) pro-opiomelanocortin human joining peptide(77-109) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



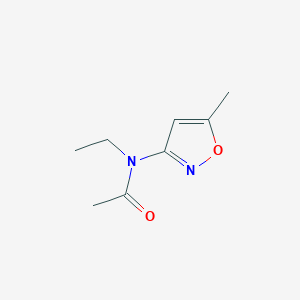
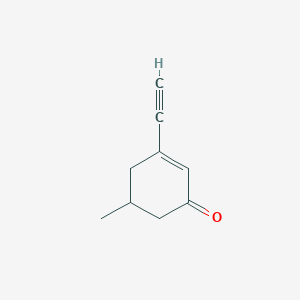
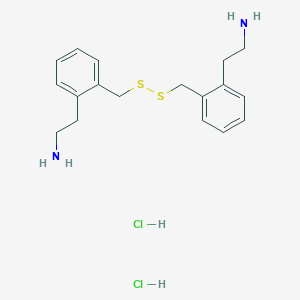
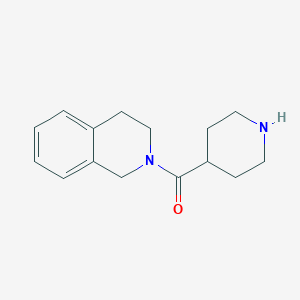
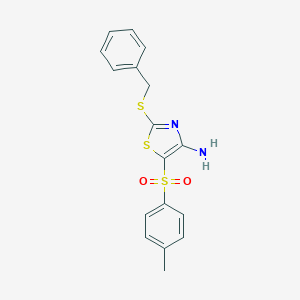
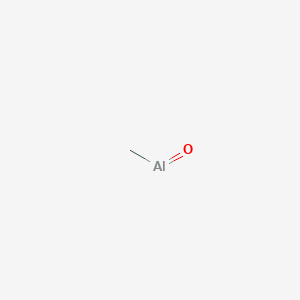
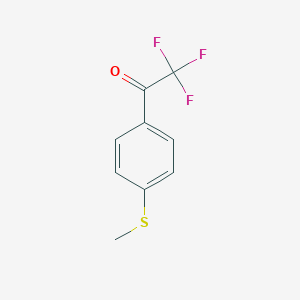
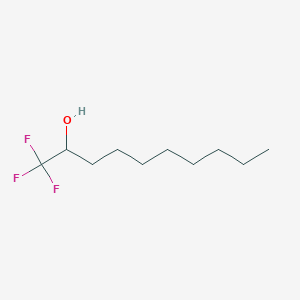
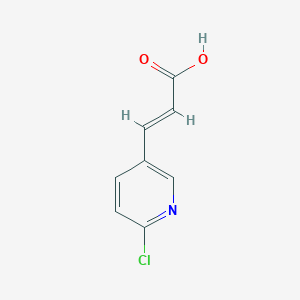
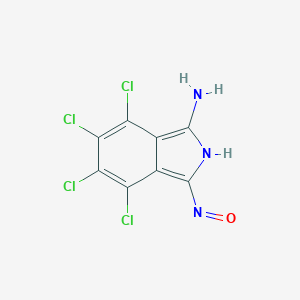
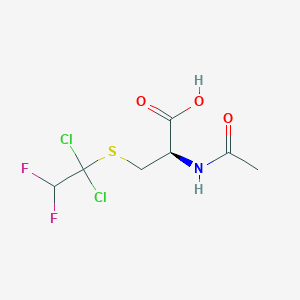
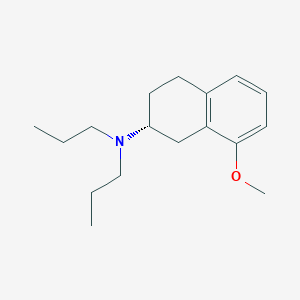
![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)
![5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B55178.png)